molecular formula C9H11F3O4 B107935 Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate CAS No. 17515-66-1

Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate

Cat. No. B107935
CAS RN: 17515-66-1
M. Wt: 240.18 g/mol
InChI Key: FGEABMHTTHRIOZ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate is a chemical compound with the molecular formula C9H11F3O4 . It has a molecular weight of 240.18 . This compound is used for research purposes and is available for purchase from various suppliers .


Molecular Structure Analysis

The molecule contains a total of 27 atoms. There are 11 Hydrogen atoms, 9 Carbon atoms, 4 Oxygen atoms, and 3 Fluorine atoms . The SMILES representation of the molecule is CC(CC(C(C(F)(F)F)=O)C(OCC)=O)=O .


Physical And Chemical Properties Analysis

Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate has a molecular weight of 240.18 . Its exact mass is 240.06100 and its monoisotopic mass is 240.06094331g/mol . The compound has a complexity of 296 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate, through various chemical reactions, can lead to the creation of different compounds. For instance, a study detailed the synthesis of ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate from ethyl 2,4-dioxopentanoate, which was further used to obtain other derivatives such as acids and amides (Usachev et al., 2007). Additionally, the compound has been employed in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate, showcasing its versatility in producing potential proteinase inhibitors (Angelastro et al., 1992).

Polymerization and Material Science

Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate also finds applications in material science. For instance, the compound ethyl 3-oxo-4-pentenoate, which exhibits ketonic and enolic forms, was studied for its reactivity ratios in the radical copolymerization with styrene. The study revealed solvent effects on the tautomeric equilibrium and polymerization behavior, offering insights into the design of polymer materials (Masuda et al., 1987).

properties

IUPAC Name

ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O4/c1-3-16-8(15)6(4-5(2)13)7(14)9(10,11)12/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEABMHTTHRIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate

Synthesis routes and methods

Procedure details

36.8 g of ethyl 4,4,4-trifluoroacetoacetate were mixed in 400 ml of tetrahydrofuran and 9.6 g of sodium hydride were added at 15° C. over 30 minutes. The mixture was stirred at 20° C. for 1 hour and 0.4 g of potassium iodide and 100 ml of acetone were added. 21 g of chloroacetone in 75 ml of tetrahydrofuran were added dropwise over 15 minutes and the mixture was refluxed for 96 hours and then distilled to obtain 24.4 g of the expected product with a boiling point of 65° C. (0.2 mbar).
Quantity
36.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0.4 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate
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Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate
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Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate
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Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate

Citations

For This Compound
2
Citations
M Acebrón-García-de-Eulate… - Journal of Medicinal …, 2022 - ACS Publications
Pseudomonas aeruginosa is of major concern for cystic fibrosis patients where this infection can be fatal. With the emergence of drug-resistant strains, there is an urgent need to …
Number of citations: 3 pubs.acs.org
M Acebrón-García-de-Eulate, J Mayol-Llinàs… - repository.cam.ac.uk
Pseudomonas aeruginosa is of major concern for cystic fibrosis patients where this infection can be fatal. With the emergence of drug-resistant strains there is an urgent need to develop …
Number of citations: 0 www.repository.cam.ac.uk

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